molecular formula C21H21ClN2O2 B6083434 N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide

N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B6083434
M. Wt: 368.9 g/mol
InChI Key: YLYALPNPEPTZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide, also known as CL220, is a synthetic compound that belongs to the isoxazole family. It has been extensively studied for its potential applications in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the analgesic, anti-inflammatory, and anxiolytic effects observed with N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been shown to possess analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated through the modulation of GABA-A receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its selectivity for GABA-A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the main limitations of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy profiles of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide in humans.

Future Directions

There are several future directions for the study of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of new drugs based on the structure of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide with improved efficacy and safety profiles. Another area of interest is the study of the role of GABA-A receptors in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Finally, more research is needed to fully understand the biochemical and physiological effects of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzylamine with isobutyryl chloride and sodium hydroxide to form N-benzyl-N-isopropyl-2-chlorobenzamide, which is then reacted with hydroxylamine hydrochloride and sodium acetate to produce N-benzyl-N-isopropyl-2-hydroxybenzamide. This intermediate is then reacted with methyl isoxazole-4-carboxylate and triethylamine to form N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide.

Scientific Research Applications

N-benzyl-3-(2-chlorophenyl)-N-isopropyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. In neuroscience, it has been shown to modulate the activity of GABA-A receptors, making it a potential candidate for the treatment of anxiety and other neurological disorders. In medicinal chemistry, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-benzyl-3-(2-chlorophenyl)-5-methyl-N-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-14(2)24(13-16-9-5-4-6-10-16)21(25)19-15(3)26-23-20(19)17-11-7-8-12-18(17)22/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYALPNPEPTZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide

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